Carboxylic Acid Positional Isomerism: Isonicotinic Acid (4-COOH) vs. Nicotinic Acid (3-COOH) Scaffold Comparison
The target compound (CAS 1261911-08-3) is an isonicotinic acid (pyridine-4-carboxylic acid), whereas its closest positional isomer (CAS 1261911-04-9) is a nicotinic acid (pyridine-3-carboxylic acid). In the HCAR2/GPR109A receptor system, the endogenous ligand nicotinic acid (niacin, pyridine-3-carboxylic acid) binds with an EC50 of approximately 50–100 nM at human HCAR2, while isonicotinic acid itself is essentially inactive [1]. This demonstrates that moving the carboxylic acid from position 3 to position 4 abolishes agonism at this receptor in the unsubstituted scaffold. The 5-aryl substitution on the isonicotinic acid core has been explored in patent literature (US20190241522A1) to rescue or redirect target engagement toward alternative pathways, including botulinum toxin endopeptidase inhibition [2]. The nicotinic acid isomer (CAS 1261911-04-9) retains the carboxylic acid geometry that mimics endogenous niacin and is therefore expected to retain HCAR2-binding character, while the isonicotinic acid isomer (target compound) redirects pharmacophore presentation toward distinct target classes.
| Evidence Dimension | Agonist activity at human HCAR2/GPR109A (functional EC50) |
|---|---|
| Target Compound Data | No direct HCAR2 EC50 data available; isonicotinic acid scaffold alone is inactive at HCAR2 |
| Comparator Or Baseline | Nicotinic acid (niacin): EC50 ~50–100 nM at human HCAR2; Nicotinic acid isomer (CAS 1261911-04-9): HCAR2 activity data not publicly disclosed but retains nicotinic acid geometry |
| Quantified Difference | Estimated >100-fold difference in HCAR2 agonism between nicotinic acid and isonicotinic acid scaffolds based on endogenous ligand SAR |
| Conditions | Human HCAR2/GPR109A recombinant receptor, cAMP or GTPγS functional assays (ChEMBL/BindingDB aggregated data) |
Why This Matters
For programs targeting HCAR2, the nicotinic acid isomer is the appropriate choice; for programs seeking to avoid HCAR2-mediated flushing while retaining 5-arylpyridine carboxylic acid architecture, the isonicotinic acid scaffold offers a structurally pre-validated escape vector.
- [1] BindingDB. BDBM50362632 (CHEMBL1939049): Agonist activity at human HM74A (HCAR2), EC50: 67 nM. Curated by ChEMBL from Merck Research Laboratory data. http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50362632 View Source
- [2] US20190241522A1 (Granted as US 10,981,873 B2). Nicotinic acid or isonicotinic acid compound and use thereof. Academy of Military Medical Sciences, Beijing. Published 2019-08-08. Claims nicotinic acid and isonicotinic acid compounds as botulinum toxin endopeptidase inhibitors. View Source
